4-methoxy-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]benzamide is a complex organic compound characterized by its unique molecular structure and potential pharmacological applications. The compound is classified under the category of quinazolinone derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Chemically, it belongs to the class of benzamides and quinazolinones. These compounds often exhibit significant biological activity due to their ability to interact with various biological targets, making them important in medicinal chemistry.
The synthesis of 4-methoxy-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]benzamide typically involves the reaction of anthranilic acid derivatives with isocyanates or isothiocyanates. This process may also include the use of piperidine as a catalyst in reactions such as the Knoevenagel condensation, which is a common method for forming carbon-carbon bonds in organic synthesis .
The synthesis may proceed through several steps:
The molecular formula of 4-methoxy-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]benzamide is , with a molecular weight of 353.4 g/mol. The structure features a benzamide moiety linked to a quinazolinone derivative with additional methoxy and ethyl substituents .
The compound can undergo various chemical reactions typical for benzamides and quinazolinones. These include:
The reactivity profile is influenced by the electron-donating methoxy groups, which can stabilize reactive intermediates during chemical transformations.
The mechanism of action for compounds similar to 4-methoxy-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]benzamide often involves interaction with specific protein targets such as enzymes or receptors involved in signaling pathways.
Research indicates that related compounds may inhibit enzymes like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), leading to reduced cell proliferation and inflammation . This suggests potential therapeutic applications in oncology and inflammatory diseases.
While specific physical properties such as melting point or boiling point are not readily available, the compound's stability can be inferred from its structure.
Key chemical properties include:
Relevant data from chemical databases indicate that similar compounds exhibit favorable pharmacokinetic profiles, including good absorption and distribution characteristics .
The primary applications of 4-methoxy-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]benzamide lie in medicinal chemistry and drug development. Its potential roles include:
Research into this compound could contribute significantly to developing new therapeutic agents against various diseases, particularly those involving aberrant cell signaling pathways .
The synthesis of 4-methoxy-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]benzamide employs a convergent strategy involving sequential construction of the quinazolinone core followed by side-chain functionalization. This approach ensures modularity and facilitates optimization at each stage.
The 3,4-dihydroquinazolin-4-one core is synthesized via cyclocondensation of anthranilic acid derivatives with formamide or trimethyl orthoformate. Alternative routes utilize isatoic anhydride as a starting material, reacting it with primary amines to form 2-substituted quinazolinones. For the target compound, 2-amino-5-nitrobenzoic acid serves as the precursor, undergoing reflux with formamide (120°C, 8 hours) to yield 6-nitro-3,4-dihydroquinazolin-4-one [2] . Reduction of the nitro group (Fe/AcOH or catalytic hydrogenation) provides the key intermediate 6-amino-3,4-dihydroquinazolin-4-one with yields exceeding 85% .
Table 1: Core Quinazolinone Synthesis Conditions
| Starting Material | Reagent | Conditions | Intermediate | Yield |
|---|---|---|---|---|
| 2-Amino-5-nitrobenzoic acid | Formamide | 120°C, 8 hours | 6-Nitro-3,4-dihydroquinazolin-4-one | 78% |
| 6-Nitro-3,4-dihydroquinazolin-4-one | Fe/AcOH | 60°C, 2 hours | 6-Amino-3,4-dihydroquinazolin-4-one | 92% |
The 3-(2-methoxyethyl) side chain is introduced via N-alkylation of the quinazolinone nitrogen. Using sodium hydride as a base in anhydrous DMF, 6-amino-3,4-dihydroquinazolin-4-one reacts with 1-bromo-2-methoxyethane (60°C, 12 hours) to yield 6-amino-3-(2-methoxyethyl)-3,4-dihydroquinazolin-4-one [6]. Subsequent amide coupling with 4-methoxybenzoyl chloride anchors the benzamide moiety. This reaction proceeds in dichloromethane (DCM) with triethylamine as an acid scavenger (0°C to 25°C, 4 hours), achieving 75–80% yield after silica gel purification [5]. Alternatively, coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) in DCM enable milder conditions (25°C, 6 hours) while suppressing racemization .
Table 2: Side-Chain Functionalization Reactions
| Step | Reagents | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| N-Alkylation | 1-Bromo-2-methoxyethane, NaH | DMF | 60°C, 12 hours | 6-Amino-3-(2-methoxyethyl)-3,4-dihydroquinazolin-4-one | 70% |
| Amide Coupling | 4-Methoxybenzoyl chloride, Et₃N | DCM | 0°C → 25°C, 4 hours | Target Compound | 78% |
| Alternative Coupling | 4-Methoxybenzoic acid, EDCI/DMAP | DCM | 25°C, 6 hours | Target Compound | 82% |
Table 3: Optimization Impact on Synthesis Efficiency
| Parameter | Standard Conditions | Optimized Conditions | Yield Improvement | Purity Enhancement |
|---|---|---|---|---|
| N-Alkylation Base | K₂CO₃ | NaH (anhydrous) | 60% → 70% | 85% → 93% |
| Amide Coupling Reagent | DCC/DMAP | EDCI/DMAP | 68% → 82% | 90% → 98% |
| Solvent for Coupling | THF | Dichloromethane | - | 90% → 96% (less ester byproduct) |
| Purification | Single silica column | Silica + C18 chromatography | - | 95% → 99.5% |
This systematic optimization enables reproducible, gram-scale synthesis of 4-methoxy-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]benzamide with an overall yield of 58–62%, establishing a robust platform for structure-activity exploration.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2